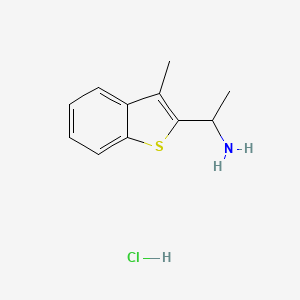![molecular formula C20H29NO4 B1521048 Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-33-5](/img/structure/B1521048.png)
Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Descripción general
Descripción
Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate (TBDMS) is an organic compound that has gained significant attention in recent years due to its versatile properties and potential applications in scientific research. This compound has been used in various fields of chemistry, including organic synthesis, natural product synthesis, and medicinal chemistry. TBDMS is a relatively new compound, and its synthesis and applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Compounds
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the utility of related intermediates for selective derivation on azetidine and cyclobutane rings. This offers a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems, which could be related to the synthesis or functionalization of tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Spirocyclic Oxindole Analogue Synthesis
Teng, Zhang, and Mendonça (2006) reported on the efficient synthesis of a spirocyclic oxindole analogue, which is structurally similar to this compound. The key steps included dianion alkylation and cyclization, demonstrating the potential for creating complex spirocyclic structures that could be analogous to the target compound (Teng, Zhang, & Mendonça, 2006).
Building Blocks for Enantiopure Derivatives
Marin et al. (2004) developed tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors for cis-4-hydroxy delta-lactams, leading to enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This research demonstrates the versatility of tert-butyl-substituted piperidinecarboxylates in synthesizing complex molecules, which may include structures similar to this compound (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Propiedades
IUPAC Name |
tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)25-18(22)21-10-8-20(9-11-21)7-6-14-12-16(23-4)17(24-5)13-15(14)20/h12-13H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJNNNFBSSKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=CC(=C(C=C32)OC)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


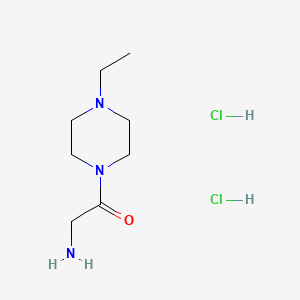
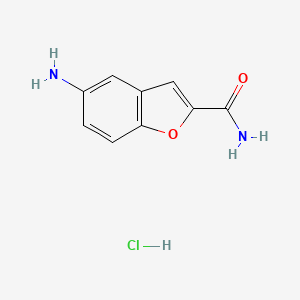


![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

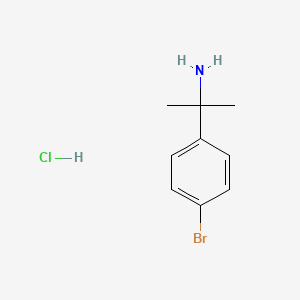
![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

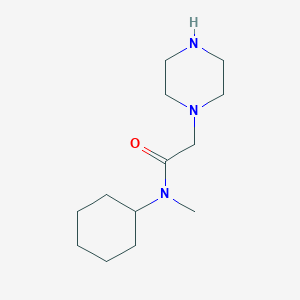
![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
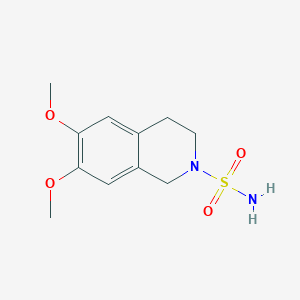
![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
